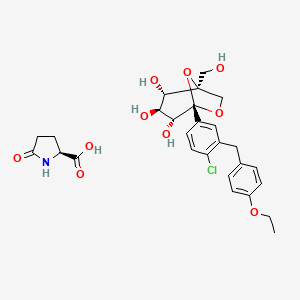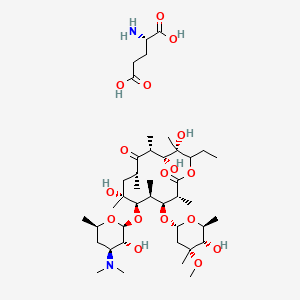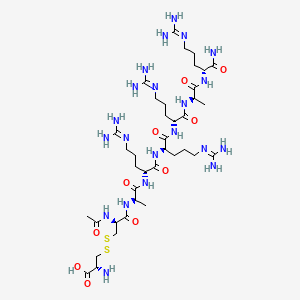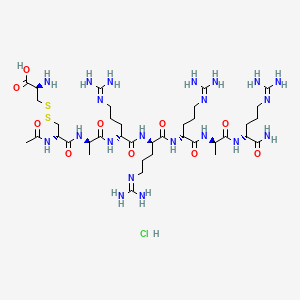![molecular formula C16H11N3O2 B607444 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one CAS No. 144335-37-5](/img/structure/B607444.png)
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
Overview
Description
The compound “3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one” is a novel and potent inhibitor that has been studied for the treatment of hematological malignancies . It has been discovered through fragment-based rational drug design for structural optimization .
Synthesis Analysis
The synthesis of this compound involves a series of steps. Starting from compound 6 (Syk, IC 50 = 15.8 μM), fragment-based rational drug design was performed for structural optimization based on the specific solvent-accessible region, hydrophobic region, and ribose region of Syk .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d]imidazole and a hydroxyquinolinone group. The exact structure can be determined using various spectroscopic techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .Scientific Research Applications
Corrosion Inhibition
The derivatives of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one, such as benzimidazole derivatives based on 8-hydroxyquinoline, have been investigated for their corrosion inhibition properties. Studies have shown that these compounds are effective in inhibiting the corrosion of steel in acidic environments, with efficiencies reaching up to 97.7% in certain cases. This application is significant in the field of materials science and engineering, particularly for protecting metal surfaces in corrosive environments (Rbaa et al., 2020).
Fluorescent Chemosensors
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one based compounds have been used to develop fluorescent chemosensors. These chemosensors can detect specific ions like cyanide and mercury in aqueous solutions with high sensitivity and rapid response. This application is crucial in environmental monitoring and biological research for the detection of hazardous materials (Guo et al., 2013), (Zhang et al., 2014).
Luminescent Properties
These compounds have been explored for their luminescent properties. Certain derivatives, when combined with specific metals, can exhibit white light luminescence. This property is significant for applications in lighting and display technologies, offering potential for the development of advanced luminescent materials (Chen et al., 2015).
Catalyst Development
Compounds based on 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one have been used in the synthesis of catalysts. These catalysts have shown efficacy in processes like ethylene oligomerization, indicating their potential in industrial chemical processes (Wang et al., 2009).
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCWBNCDJZEBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NC4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419932 | |
| Record name | 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one | |
CAS RN |
144335-37-5 | |
| Record name | 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)





